Acid Strength (pKa) is Quantifiably Lower for the 3-Iodo-4-nitro Isomer
The predicted pKa of 3-iodo-4-nitrobenzoic acid (pKa = 4.02 ± 0.10) is significantly higher than that of its 4-iodo-3-nitro isomer (pKa = 3.32 ± 0.10) . This difference of approximately 0.7 log units represents a five-fold difference in acid dissociation constant (Ka), indicating that the 3-iodo-4-nitro compound is a notably weaker acid.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 4.02 ± 0.10 |
| Comparator Or Baseline | 4-Iodo-3-nitrobenzoic acid: pKa = 3.32 ± 0.10 |
| Quantified Difference | ΔpKa ≈ 0.70 (Target compound is the weaker acid) |
| Conditions | Predicted values using standard computational models for aqueous solutions. |
Why This Matters
This difference is critical for procurement decisions involving pH-dependent processes, such as selective extraction, salt formation, or crystallization, where the isomer's distinct acid strength would lead to a different outcome.
